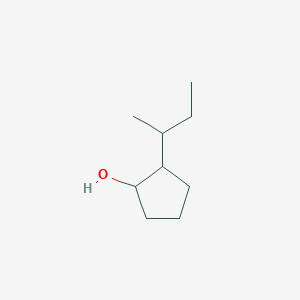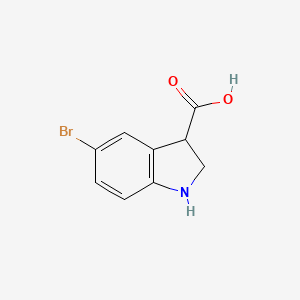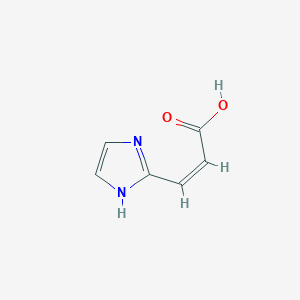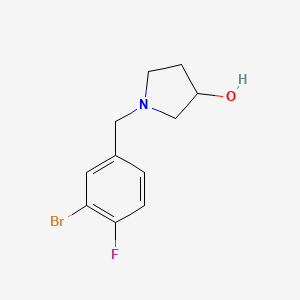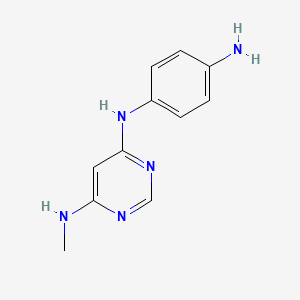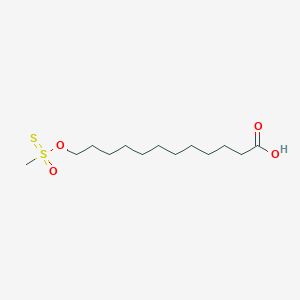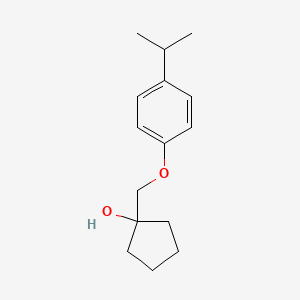
1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 4-isopropylphenoxy methyl group
準備方法
The synthesis of 1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 4-isopropylphenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the cyclopentylmethyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of 1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group may play a role in binding to specific sites on the target molecule, while the cyclopentanol moiety may influence the overall conformation and activity of the compound. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol can be compared with similar compounds such as:
1-Isopropylcyclopentanol: This compound lacks the phenoxy group and may have different chemical and biological properties.
Cyclopentanol, 1-methyl-: This compound has a methyl group instead of the isopropylphenoxy group, leading to different reactivity and applications.
1-(4-methoxyphenyl)cyclopentan-1-ol:
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12(2)13-5-7-14(8-6-13)17-11-15(16)9-3-4-10-15/h5-8,12,16H,3-4,9-11H2,1-2H3 |
InChIキー |
FQUJHQWJZINOBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



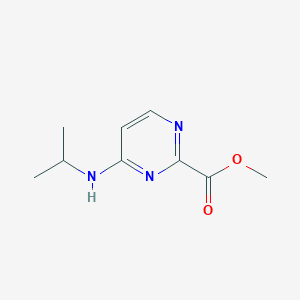

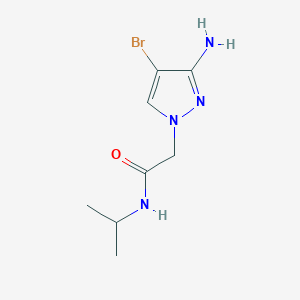


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
